2'-O-Methylperlatolic acid

Übersicht

Beschreibung

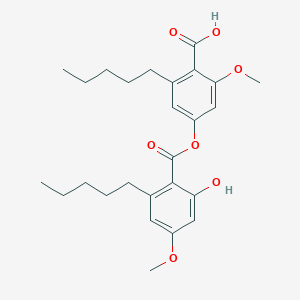

2'-O-Methylperlatolic acid (CAS: 38968-07-9) is an orcinol depside, a class of lichen-derived phenolic compounds characterized by two aromatic rings linked by an ester bond. It has a molecular weight of 458.544 g/mol and is biosynthetically related to perlatolic acid, differing by a methyl group at the 2'-O position . This compound is widely distributed in lichens such as Buellia spp., Myriostigma candidum, and Ramalina sinensis, where it serves as a key chemotaxonomic marker . Notably, it has also been identified in the stem bark of the Brazilian plant Himatanthus sucuuba, demonstrating its occurrence beyond lichen symbionts .

Its presence in lichens is often associated with ecological adaptations, such as UV protection and microbial defense .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylperlatolic acid involves the extraction from lichen species such as Pertusaria tuberculifera. The process typically includes multiple extraction steps using solvents like benzene, followed by hydrolysis with concentrated sulfuric acid. Thin-layer chromatography is then used to isolate and identify the compound .

Industrial Production Methods: Industrial production methods for 2’-O-Methylperlatolic acid are not well-documented, likely due to its specific extraction from natural sources. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-O-Methylperlatolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Concentrated sulfuric acid is typically used for hydrolysis reactions.

Major Products: The major products formed from the hydrolysis of 2’-O-Methylperlatolic acid include the A-ring unit of planaic acid and other related compounds .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Binding Affinity : Surface plasmon resonance (SPR) analyses demonstrate that 2-O-M binds effectively to InsR, facilitating insulin's action .

- Glucose Uptake : In vitro studies show that 2-O-M significantly increases glucose uptake in C2C12 myotubes when combined with insulin, indicating a synergistic effect .

Diabetes Management

The primary application of 2-O-M is in the treatment of diabetes. Research indicates that it can enhance the hypoglycemic effect of insulin, making it a valuable adjunct therapy for both Type 1 and Type 2 diabetes.

- Animal Studies : In streptozotocin-induced diabetic mice, 2-O-M treatment resulted in:

Potential Benefits:

- Reduced Insulin Dosage : By improving insulin sensitivity, 2-O-M may allow for lower doses of insulin, reducing the risk of hypoglycemia and protecting pancreatic beta cells from overexertion .

- Metabolic Regulation : The compound has been shown to influence lipid metabolism and glucagon secretion, further supporting its role in metabolic health .

Study Overview

A comprehensive study involved administering varying doses of 2-O-M to diabetic mice and assessing its effects on blood glucose levels and metabolic markers.

| Study Group | Treatment | Blood Glucose Change (mg/dL) | Insulin Secretion (ng/mL) |

|---|---|---|---|

| Control | None | Baseline | Baseline |

| Insulin | Insulin (0.5 U/kg) | Significant decrease | Increased |

| 2-O-M | 2-O-M (1 mg/kg) | Moderate decrease | Decreased |

| Insulin + 2-O-M | Insulin + 2-O-M | Significant decrease | Significantly decreased |

Results indicate that the combination therapy led to a more pronounced reduction in blood glucose levels compared to either treatment alone .

Wirkmechanismus

2’-O-Methylperlatolic acid exerts its effects by binding to the extracellular domain of the insulin receptor. This binding enhances the activation of the insulin signaling pathway, leading to increased glucose uptake in muscle tissues and improved glucose homeostasis. The compound also increases glucagon secretion and enhances liver gluconeogenesis to prevent hypoglycemia .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Perlatolic Acid

- Structure : Unmethylated precursor of 2'-O-Methylperlatolic acid.

- Molecular Weight : ~443 g/mol (m/z 443 in ESI−) .

- Occurrence : Found in Myriostigma filicinum and Ramalina sinensis .

- Chemotaxonomic Role: Distinguishes species like M. filicinum from M. candidum (which contains the methylated form) .

2-O-Methylperlatolic Acid

- Structure : Methylation at the 2-O position instead of 2'-O, creating a positional isomer.

- Molecular Weight : Similar to this compound (~458 g/mol).

- Differentiation : Chromatographic behavior and biosynthetic pathways differ due to methyl group placement .

Confluentic Acid

- Structure: Orcinol depside lacking the methyl group at the 2'-O position.

- Molecular Weight : ~318 g/mol.

- Co-Occurrence : Found alongside this compound in Carbonea hypopurpurea .

- Function : Primarily involved in UV protection, contrasting with the MAO-B inhibition of this compound .

Planaic Acid

- Structure : Structurally similar depside but with a distinct substitution pattern.

- Chemosyndromic Variation : Replaced by this compound in some Pertusaria paramerae populations, highlighting ecological plasticity .

Functional and Ecological Comparisons

Ecological Roles

- This compound : Dominant in arid environments (e.g., Tibetan Plateau) and lichens like Buellia elegans, suggesting adaptation to oxidative stress .

- Atranorin: Frequently co-occurs with this compound in Buellia spp., but lacks MAO-B activity, emphasizing functional divergence .

Chemotaxonomic Significance

- Buellia spp. : The presence of this compound distinguishes chemotypes (e.g., B. elegans vs. B. zoharyi) and correlates with geographic distribution .

- Myriostigma spp. : Differentiates M. candidum (this compound) from M. filicinum (perlatolic acid) .

- Lecanora plumosa: Key diagnostic metabolite in the "gangaleoidin chemosyndrome" alongside atranorin .

Data Tables

Table 1. Structural and Functional Comparison of Selected Depsides

Research Findings

MAO-B Inhibition : this compound and confluentic acid from Himatanthus sucuuba inhibit MAO-B, a target for Parkinson’s disease therapy .

Chemosyndromic Plasticity : In Pertusaria paramerae, this compound replaces planaic acid in Turkish populations, illustrating environmental adaptation without speciation .

Biosynthetic Pathways : Methylation at the 2'-O position is catalyzed by specific O-methyltransferases, differentiating it from 2-O-methylated analogues .

Biologische Aktivität

2'-O-Methylperlatolic acid (2'-O-M) is a polyphenolic compound primarily extracted from the lichen Pertusaria parasommerfeltii. This compound has garnered attention due to its biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor and its role in enhancing insulin signaling, which may have therapeutic implications in diabetes management.

This compound is classified as a depside, characterized by its unique chemical structure that includes a methyl ether group. The molecular formula is C₁₈H₁₈O₅, and it has a molecular weight of approximately 318.34 g/mol. Its structure allows it to interact with various biological targets, particularly the insulin receptor (InsR) and MAO-B.

The primary mechanisms through which 2'-O-M exerts its biological effects include:

- Insulin Receptor Activation : 2'-O-M binds to the extracellular domain of the InsR, activating the insulin signaling pathway. This interaction leads to enhanced glucose uptake by cells, thereby lowering blood glucose levels in diabetic models .

- MAO-B Inhibition : The compound acts as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 2'-O-M can potentially elevate levels of dopamine and other neurotransmitters, contributing to neuroprotective effects .

1. Antidiabetic Effects

Research indicates that 2'-O-M significantly prolongs the blood glucose-lowering effect of insulin in diabetic animal models. In studies involving streptozotocin-induced diabetic mice, administration of 2'-O-M resulted in notable reductions in blood glucose levels compared to control groups .

| Study | Model | Dosage | Effect |

|---|---|---|---|

| STZ-induced diabetic mice | 10 mg/kg | Significant reduction in blood glucose levels | |

| Insulin-resistant rats | 5 mg/kg | Enhanced insulin sensitivity observed |

2. Neuroprotective Properties

The inhibition of MAO-B by 2'-O-M suggests potential neuroprotective properties. Elevated levels of neurotransmitters like dopamine may contribute to improved cognitive function and reduced neurodegeneration in animal models .

3. Antimicrobial Activity

While less studied than its antidiabetic effects, some evidence suggests that compounds related to 2'-O-M exhibit antimicrobial properties against various pathogens. The exact mechanism is not fully understood but may involve disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

A notable study conducted on diabetic rats demonstrated that treatment with 2'-O-M resulted in a significant decrease in fasting blood glucose levels over a four-week period. The study highlighted the compound's ability to enhance insulin sensitivity and improve glycemic control.

- Study Reference : "Effects of this compound on Blood Glucose Levels in Diabetic Rats" published in Journal of Ethnopharmacology (2021).

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to identify 2'-O-Methylperlatolic acid in lichen species?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for detection, often coupled with mass spectrometry for structural confirmation. TLC protocols typically use solvent systems like "toluene:dioxane:acetic acid" (e.g., 1244l197 in ) to differentiate it from related depsides. HPLC retention indices (e.g., 35–50) and UV-vis profiles (e.g., acid spray reactions yielding pale orange or blue fluorescence) are critical for identification .

Q. In which lichen species is this compound predominantly found?

The compound is a chemotaxonomic marker in Pertusaria texana, Loxospora chloropolia, and Lecanora austrosorediosa, among others. It has been isolated from specimens in Ecuador, Colombia, Costa Rica, and Venezuela, typically in high-altitude (2,200–3,750 m) mossy forests or subparamo woodlands .

Q. How is this compound used in lichen taxonomy?

Its presence distinguishes species like Pertusaria thelocarpoides (which contains only this compound) from morphologically similar taxa. For example, Loxospora chloropolia is differentiated from Chicitaea species by its this compound content and K-negative thallus .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound's role in insulin signaling?

Pharmacological studies utilize human embryonic kidney cells (HEK-293) and HepG2 liver cells to assess glucose uptake and insulin pathway modulation. Experimental designs should include dose-response assays (e.g., 10–100 µM) and Western blotting to quantify Akt phosphorylation or GLUT4 translocation .

Q. How can researchers address challenges in distinguishing this compound from biosynthetically related depsides?

Co-occurrence with compounds like 2'-O-Methylstenosporic acid or confluentic acid ( ) necessitates advanced separation techniques. Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, particularly for isomers with similar Rf values .

Q. What methodologies are recommended for investigating the biosynthesis of this compound in lichens?

Isotopic labeling (e.g., ¹³C-glucose tracing) and transcriptomic analysis of polyketide synthase (PKS) genes can elucidate biosynthetic pathways. Comparative metabolomic profiling of related species (e.g., Lecanora vs. Pertusaria) may reveal evolutionary trends in depside production .

Q. Are there contradictions in reported pharmacological activities of this compound?

While highlights its role in enhancing glucose uptake, discrepancies may arise from variations in cell models (e.g., primary hepatocytes vs. immortalized lines) or assay conditions (e.g., serum starvation duration). Researchers should validate findings across multiple models and include positive controls like insulin or metformin .

Q. Methodological Considerations

- Chromatographic Data Validation : Always cross-reference retention indices (e.g., HPLC: 35–50) and mass spectra (m/z 221, 238) with published databases to avoid misidentification .

- Ecological Sampling : Prioritize lichen specimens from high-elevation, unpolluted habitats to minimize metabolic interference from environmental stressors .

- Pharmacological Replication : Include detailed protocols for cell culture (e.g., media composition, passage number) and glucose uptake assays (e.g., 2-NBDG fluorescence) to ensure reproducibility .

Eigenschaften

IUPAC Name |

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCIRYEMDTNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192259 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38968-07-9 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.